molecular formula C14H9ClN2O2 B186737 2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione CAS No. 120739-60-8

2-((6-Chloropyridin-3-yl)methyl)isoindoline-1,3-dione

Cat. No. B186737
M. Wt: 272.68 g/mol
InChI Key: VJWRGOSBPDZVMI-UHFFFAOYSA-N
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Patent
US05026864

Procedure details

It is known that 2-chloro-5-aminomethyl-pyridine, an intermediate for the preparation of insecticides, is obtained when, in a first step, 2-chloro-5-chloromethyl-pyridine is reacted with phthalimide in the presence of potassium hydroxide, dimethylformamide and ethanol to give N-(2-chloro-pyridin-5-yl-methyl)-phthalimide and, in a second step, the desired 2-chloro-5-aminomethyl-pyridine is liberated from this using hydrazine hydrate in ethanol (cf. EP-A 302,389, p. 23).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH2:9])=[CH:4][N:3]=1.ClC1C=CC(CCl)=CN=1.[C:19]1(=[O:29])N[C:22](=[O:24])[C:21]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:20]12.[OH-].[K+]>C(O)C.CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[C:22](=[O:24])[C:21]3=[CH:25][CH:26]=[CH:27][CH:28]=[C:20]3[C:19]2=[O:29])=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an intermediate for the preparation of insecticides
CUSTOM
Type
CUSTOM
Details
is obtained when

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.